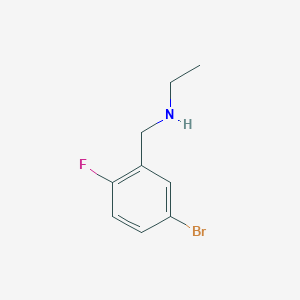

N-(5-Bromo-2-fluorobenzyl)ethanamine

Overview

Description

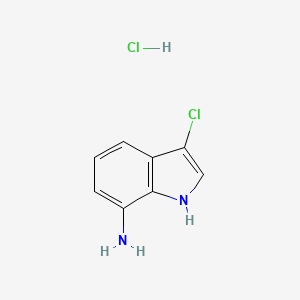

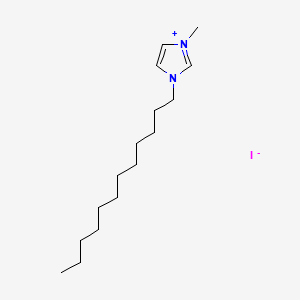

N-(5-Bromo-2-fluorobenzyl)ethanamine, also known as BFEA, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. BFEA is a derivative of benzylamine and is commonly used as a starting material for the synthesis of other compounds.

Scientific Research Applications

Metabolic Characterization and Detection

In Vitro Metabolism and Analytical Detection : Studies have explored the metabolism of N-benzyl substituted phenethylamines, specifically focusing on compounds like 25B-NBF, which shares structural similarities with N-(5-Bromo-2-fluorobenzyl)ethanamine. Research in human hepatocytes highlighted extensive metabolism, generating numerous metabolites through processes like hydroxylation, O-demethylation, and glucuronidation. This metabolic profiling aids in developing analytical methods for detecting these substances in biological samples, crucial for screening and forensic analysis (Kim et al., 2019).

Analytical Characterization for Forensic Purposes : The identification and quantification of N-benzyl substituted phenethylamines in forensic samples have been advanced through high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). This analytical approach facilitates the detection of these compounds in cases of intoxication, contributing significantly to forensic toxicology and public safety (Poklis et al., 2014).

Pharmacological and Toxicological Aspects

Pharmacological Actions and Potential Toxicities : The psychoactive and hallucinogenic effects of N-benzyl substituted phenethylamines, including compounds like 25B-NBOMe, have been a focal point of research. These substances are known for their potent activation of serotonin receptors, leading to effects that have raised concerns regarding their safety and potential for abuse. Understanding their pharmacology is crucial for assessing risks and developing treatment strategies for intoxications (Eshleman et al., 2018).

Postmortem Redistribution Studies : Investigations into the postmortem behavior of compounds like 25B-NBOMe have revealed significant insights into their redistribution after death. Such studies are essential for accurate interpretation of toxicological findings in autopsy cases, helping to differentiate between ante-mortem consumption levels and postmortem redistribution effects (Shintani-Ishida et al., 2018).

Regulatory and Legal Aspects

- Scheduling and Legal Control : The legal status and regulatory scheduling of N-benzyl substituted phenethylamines reflect their potential for abuse and public health risks. Documentation of regulatory actions, such as the placement of these substances into controlled substance schedules, underscores the legal and societal efforts to manage their distribution and use (Federal Register, 2016).

properties

IUPAC Name |

N-[(5-bromo-2-fluorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUGKRWECJFDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592501 | |

| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1016718-58-3 | |

| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

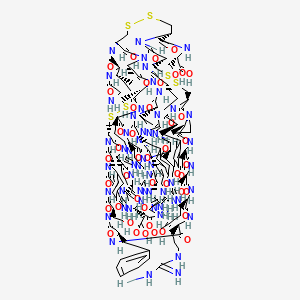

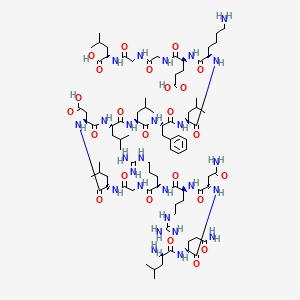

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isothiazolo[4,3-b]pyridin-3-amine](/img/structure/B1602709.png)

![[4-(Morpholine-4-sulfonyl)phenyl]methanamine](/img/structure/B1602714.png)

![7-Chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1602724.png)

![2-Chloro-4-fluorobenzo[d]oxazole](/img/structure/B1602726.png)